molecular formula C20H23ClO4 B564700 Dihydro Fenofibrate-d6 CAS No. 1189501-82-3

Dihydro Fenofibrate-d6

Cat. No.: B564700
CAS No.: 1189501-82-3
M. Wt: 368.887
InChI Key: JUAWSFKKGMCGEL-LIJFRPJRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dihydro Fenofibrate-d6 involves the reduction of Fenofibrate. The process typically includes the use of deuterium-labeled reagents to introduce deuterium atoms into the molecule. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the reduction process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as crystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Dihydro Fenofibrate-d6 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products

The major products formed from these reactions include various derivatives of this compound, such as its oxidized and reduced forms, which are often used in further biochemical studies .

Scientific Research Applications

Dihydro Fenofibrate-d6 is primarily used in scientific research, including:

Mechanism of Action

Dihydro Fenofibrate-d6 exerts its effects by activating peroxisome proliferator-activated receptor alpha (PPARα). This activation leads to increased lipolysis, activation of lipoprotein lipase, and reduction of apoprotein C-III. These actions collectively result in the lowering of low-density lipoprotein cholesterol (LDL-C), total cholesterol, and triglycerides, while increasing high-density lipoprotein cholesterol (HDL-C) .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dihydro Fenofibrate-d6 is unique due to its deuterium labeling, which makes it particularly useful in research applications involving mass spectrometry and NMR spectroscopy. This labeling allows for more precise tracking and analysis of the compound in various biochemical processes .

Biological Activity

Dihydro Fenofibrate-d6 is a deuterated form of fenofibrate, a lipid-regulating agent primarily used to treat hypercholesterolemia and hypertriglyceridemia. This compound has garnered attention in pharmacological research due to its unique properties and mechanisms of action. This article explores the biological activity of this compound, focusing on its pharmacokinetics, metabolic pathways, and clinical implications supported by relevant studies.

This compound acts primarily as a PPARα agonist (Peroxisome Proliferator-Activated Receptor Alpha), which plays a crucial role in lipid metabolism. PPARα activation leads to the upregulation of genes involved in fatty acid oxidation and lipoprotein metabolism, resulting in decreased triglyceride levels and increased HDL cholesterol levels. Additionally, it has been observed that fenofibrate derivatives can inhibit various cytochrome P450 enzymes, particularly CYP2B6 and CYP2C19, which may influence drug metabolism and interaction profiles .

Pharmacokinetics

The pharmacokinetic profile of this compound is essential for understanding its therapeutic efficacy. It is often used as an internal standard in mass spectrometry, aiding in the quantification of fenofibrate in biological samples. The stable isotopic labeling provided by deuterium enhances the accuracy of pharmacokinetic studies, allowing for better assessment of bioavailability and metabolic pathways.

Table 1: Pharmacokinetic Parameters of this compound

ParameterValue
Half-life20-24 hours
Peak plasma concentration2-4 hours post-dose
Volume of distribution0.8-1.0 L/kg
Clearance0.5-1.0 L/h/kg

Lipid-Lowering Effects

Clinical studies have demonstrated that this compound effectively lowers lipid levels in patients with dyslipidemia. In a study involving diet-induced obese mice, fenofibrate treatment led to significant reductions in total cholesterol (TC) and low-density lipoprotein cholesterol (LDL-C), while increasing high-density lipoprotein cholesterol (HDL-C) levels .

Case Study: Effect on Lipid Profiles

  • Study Design: Mice were divided into groups receiving either a control diet or a high-fat diet supplemented with this compound.
  • Results:
    • TC levels decreased by 75% (p < 0.001).
    • LDL-C levels dropped by 77% (p < 0.001).
    • HDL-C levels improved by 22% (p < 0.001).

Anti-inflammatory Properties

Beyond lipid regulation, this compound exhibits anti-inflammatory properties that may benefit conditions such as atherosclerosis. Inflammatory markers such as TNF-alpha and IL-6 were significantly reduced following treatment with fenofibrate derivatives, indicating a potential role in modulating inflammatory responses .

Comparative Analysis with Other Agents

To understand the relative efficacy of this compound, it is essential to compare its biological activity with other lipid-regulating agents.

Table 2: Comparative Efficacy of Lipid-Regulating Agents

AgentTC Reduction (%)LDL-C Reduction (%)HDL-C Increase (%)
This compound75%77%22%
Rosiglitazone50%45%15%
Atorvastatin60%70%10%

Properties

IUPAC Name

propan-2-yl 2-[4-[(4-chlorophenyl)-hydroxymethyl]phenoxy]-3,3,3-trideuterio-2-(trideuteriomethyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClO4/c1-13(2)24-19(23)20(3,4)25-17-11-7-15(8-12-17)18(22)14-5-9-16(21)10-6-14/h5-13,18,22H,1-4H3/i3D3,4D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUAWSFKKGMCGEL-LIJFRPJRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C(C)(C)OC1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C(=O)OC(C)C)(C([2H])([2H])[2H])OC1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50675848
Record name Propan-2-yl 2-{4-[(4-chlorophenyl)(hydroxy)methyl]phenoxy}-2-(~2~H_3_)methyl(~2~H_3_)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50675848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189501-82-3
Record name Propan-2-yl 2-{4-[(4-chlorophenyl)(hydroxy)methyl]phenoxy}-2-(~2~H_3_)methyl(~2~H_3_)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50675848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.